ethyl 6-ethyl-2-(1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 6-ethyl-2-(1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a polycyclic organic compound featuring a benzothiophene core fused with a tetrahydrobenzene ring. Key structural elements include:
- Benzothiophene backbone: A sulfur-containing heterocycle with a tetrahydro modification at positions 4–7, enhancing conformational rigidity.
- Ethyl substituent: At position 6 of the benzothiophene ring.
- Amido linkage: Derived from 1-oxo-3,4-dihydro-1H-2-benzopyran, introducing a fused benzopyranone moiety.
- Ester group: An ethyl carboxylate at position 3, influencing solubility and reactivity.
The molecular formula is C₂₃H₂₆N₂O₅S, with a molecular weight of 454.53 g/mol.
Properties
IUPAC Name |
ethyl 6-ethyl-2-[(1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5S/c1-3-13-9-10-16-18(11-13)30-21(19(16)23(27)28-4-2)24-20(25)17-12-14-7-5-6-8-15(14)22(26)29-17/h5-8,13,17H,3-4,9-12H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFAENYHECGRSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C3CC4=CC=CC=C4C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-ethyl-2-(1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects.
Chemical Structure and Properties
The compound is characterized by a unique structure that integrates multiple heterocyclic rings, which are often associated with significant biological activity. The presence of the benzothiophene and benzopyran moieties enhances its interaction with biological targets.
Antibacterial Activity
Recent studies have demonstrated that derivatives of benzothiophene compounds exhibit notable antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds similar to ethyl 6-ethyl-2-(1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)-4,5,6,7-tetrahydro-1-benzothiophene were evaluated against various strains of bacteria. The results indicated effective inhibition against Escherichia coli with MIC values ranging from 50 to 125 μg/mL .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound A | E. coli | 50 |
| Compound B | Staphylococcus aureus | 100 |
| Ethyl derivative | E. coli | 125 |
Antifungal Activity
Similar compounds have shown antifungal properties against various fungi. For example:
- Zone of Inhibition : A study reported significant zones of inhibition for certain benzothiophene derivatives against Candida albicans , indicating their potential as antifungal agents .
Anticancer Activity
The anticancer potential of the compound has also been explored:
- Cell Line Studies : In vitro studies on cancer cell lines revealed that derivatives exhibited cytotoxic effects with IC50 values in the micromolar range. These findings suggest that the compound may interfere with cancer cell proliferation .
Anti-inflammatory Activity
The anti-inflammatory effects of related compounds have been documented:
- Inhibition of Pro-inflammatory Cytokines : Compounds similar to ethyl 6-ethyl derivatives have been shown to reduce levels of TNF-alpha and IL-6 in cellular models, indicating their potential for treating inflammatory diseases .
Case Studies and Research Findings
Several studies highlight the biological activity of compounds within this chemical class:
- Study on Antibacterial Properties : A recent investigation into the antibacterial efficacy of benzothiophene derivatives found that modifications at specific positions significantly enhanced activity against resistant bacterial strains .
- Anticancer Screening : Research focusing on the anticancer properties revealed that specific structural modifications led to increased apoptosis in cancer cells. The study utilized various assays to confirm these findings .
- Inflammation Models : Experimental models demonstrated that certain derivatives could effectively mitigate inflammation in vivo, suggesting therapeutic applications in conditions like arthritis .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Features
Key Observations:
Benzothiophene vs. Pyridine/Benzodioxin Cores :
- The target compound’s benzothiophene core offers sulfur-based electronic effects, contrasting with the pyridine () and benzodioxin () systems, which prioritize nitrogen or oxygen heteroatoms for hydrogen bonding .
- The tetrahydro modification in the target compound and ’s analog enhances steric bulk compared to ’s planar benzodioxin.
’s tert-butyl group provides steric hindrance, possibly reducing metabolic degradation compared to the target compound’s ethyl substituent .
Functional Group Impact: The benzopyranone amido group in the target compound may confer rigidity and π-stacking capabilities, absent in the other analogs. ’s methoxy pyridine could enhance solubility but reduce membrane permeability relative to the target compound’s ester .
Physicochemical Properties
- Solubility : The ester group in the target compound likely increases solubility in organic solvents compared to ’s carboxamide.
- Bioavailability : The benzothiophene core and ethyl groups may enhance blood-brain barrier penetration, a trait less prominent in ’s polar pyridinamine derivative .
Analytical Characterization
Crystallographic tools like SHELXL (for refinement) and ORTEP-3 (for molecular graphics) are critical for resolving the complex stereochemistry of these compounds . For instance, SHELX’s robustness in handling high-resolution data supports the refinement of the target compound’s benzopyranone amido group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
